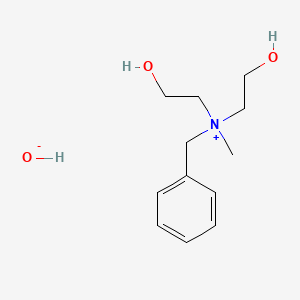
9H-Carbazole-2,7-diol
Descripción general
Descripción
9H-Carbazole-2,7-diol is a derivative of carbazole, an aromatic heterocyclic organic compound. This compound is characterized by the presence of two hydroxyl groups at the 2 and 7 positions of the carbazole ring. It has a molecular formula of C12H9NO2 and a molecular weight of 199.21 g/mol . Carbazole derivatives, including this compound, are known for their versatile pharmacological applications and are of significant interest in various fields of scientific research .
Métodos De Preparación
The synthesis of 9H-Carbazole-2,7-diol can be achieved through various methods. One common approach involves the regioselective dilithiation of carbazole derivatives followed by electrophilic trapping Another method involves the direct bromination of carbazole using N-Bromo succinimide (NBS), followed by further functionalization . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
9H-Carbazole-2,7-diol undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form 9H-carbazol-2,7-dione, which can further undergo hydroxylation to produce 9H carboxylic acid . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
9H-Carbazole-2,7-diol has numerous applications in scientific research. In chemistry, it is used as an intermediate in the synthesis of other carbazole derivatives . In biology and medicine, carbazole derivatives are known for their antibacterial, antifungal, antiparasitic, antiviral, and anticancer activities . Additionally, this compound and its derivatives are used in the development of organic light-emitting diodes (OLEDs), photovoltaic cells, and biosensors due to their excellent optoelectronic properties .
Mecanismo De Acción
The mechanism of action of 9H-Carbazole-2,7-diol involves its interaction with specific molecular targets and pathways. Carbazole derivatives are known to act as inhibitors of angiogenesis and inflammation . They may also function as mediators in electron transfer processes, as seen in the conversion of carbazole into 2-aminobiphenyl-2,3-diol by carbazole 1,9a-dioxygenase . The exact molecular targets and pathways involved can vary depending on the specific derivative and its application.
Comparación Con Compuestos Similares
9H-Carbazole-2,7-diol can be compared with other carbazole derivatives such as 9H-carbazol-1-ol and 9H-carbazol-3-ol . These compounds share similar structural features but differ in the position and number of functional groups. For example, 9H-carbazol-1-ol has a hydroxyl group at the 1 position, while 9H-carbazol-3-ol has a hydroxyl group at the 3 position. The unique positioning of the hydroxyl groups in this compound contributes to its distinct chemical and biological properties.
Propiedades
IUPAC Name |
9H-carbazole-2,7-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c14-7-1-3-9-10-4-2-8(15)6-12(10)13-11(9)5-7/h1-6,13-15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNLNMGIBGGIFJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)NC3=C2C=CC(=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40491771 | |
| Record name | 9H-Carbazole-2,7-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40491771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
341033-42-9 | |
| Record name | 9H-Carbazole-2,7-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40491771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



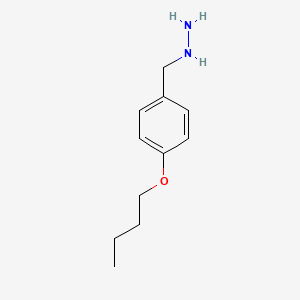
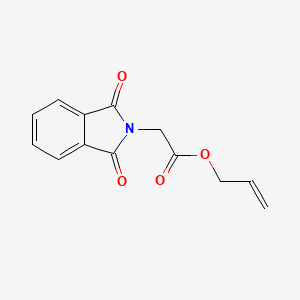
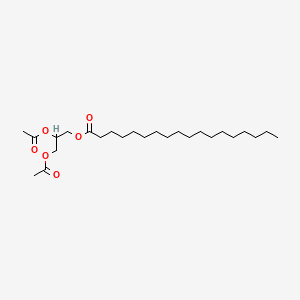
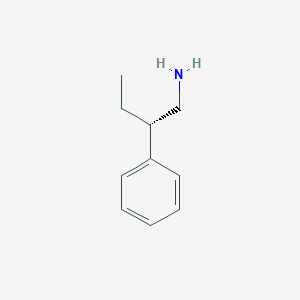
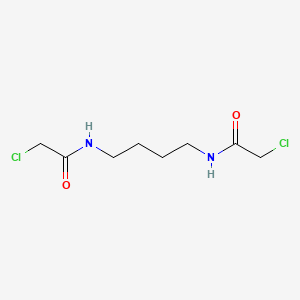
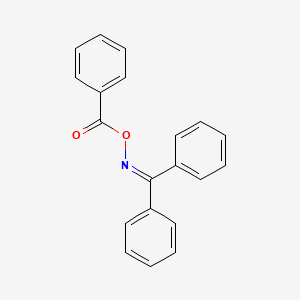
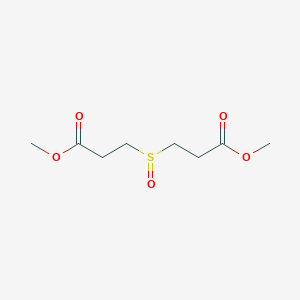

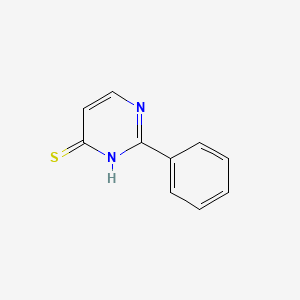
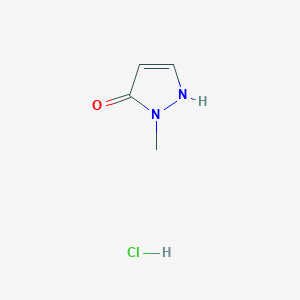

![5-Chlorobenzo[d]oxazole-2-carbonitrile](/img/structure/B3051431.png)
